BenchChemオンラインストアへようこそ!

6-keto Prostaglandin F1α-d4

Prostacyclin Bioanalysis LC-MS/MS

6-keto Prostaglandin F1α-d4 (6-keto PGF1α-d4) is a stable isotope-labeled analog of the endogenous prostacyclin (PGI2) metabolite 6-keto prostaglandin F1α. It features the incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions, resulting in a molecular weight of 374.50 g/mol and a chemical formula of C20H30D4O6.

Molecular Formula C20H30D4O6
Molecular Weight 374.5
Cat. No. B1152417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-keto Prostaglandin F1α-d4
Synonyms6-keto PGF1α-d4
Molecular FormulaC20H30D4O6
Molecular Weight374.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-keto Prostaglandin F1α-d4 (CAS 82414-64-0) | Deuterated Prostacyclin Metabolite Internal Standard for LC-MS/MS Quantification


6-keto Prostaglandin F1α-d4 (6-keto PGF1α-d4) is a stable isotope-labeled analog of the endogenous prostacyclin (PGI2) metabolite 6-keto prostaglandin F1α. It features the incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions, resulting in a molecular weight of 374.50 g/mol and a chemical formula of C20H30D4O6 . This compound is exclusively intended for use as an internal standard for the accurate quantification of 6-keto PGF1α via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its high isotopic purity (≥99% deuterated forms, d1-d4) ensures minimal interference from unlabeled analyte, which is critical for generating precise and reproducible analytical data in complex biological matrices .

Why 6-keto Prostaglandin F1α-d4 Cannot Be Replaced by Unlabeled Analyte or Alternate Internal Standards


The precise quantification of the prostacyclin metabolite 6-keto PGF1α is essential for studying cardiovascular biology, inflammation, and drug pharmacology. Attempting to substitute 6-keto PGF1α-d4 with the unlabeled native compound is scientifically invalid for mass spectrometry workflows, as the analyte and internal standard must be chromatographically and mass-spectrometrically distinct . Furthermore, using a non-deuterated structural analog or an internal standard with a different degree of deuteration (e.g., 6-keto PGF1α-d9) introduces unacceptable variability in matrix effect compensation and recovery efficiency, which can lead to systematic quantification errors exceeding 50% [1]. The specific 4-Da mass shift of 6-keto PGF1α-d4 provides an optimal balance between chromatographic co-elution and spectral resolution, a feature that is not guaranteed by other labeled or unlabeled alternatives [2].

Quantitative Differentiation of 6-keto Prostaglandin F1α-d4 for Scientific Procurement


Validated LC-MS/MS Method Accuracy and Precision Using 6-keto PGF1α-d4

In a validated LC-MS/MS method for quantifying the prostacyclin analog treprostinil, 6-keto PGF1α-d4 was employed as the internal standard, demonstrating assay performance that meets stringent FDA bioanalytical guidelines. The method achieved an accuracy range of 92.97% to 107.87% across all tested biological matrices (rat serum, human serum, human plasma). Intra-assay precision ranged from 1.16% to 3.34%, while inter-assay precision ranged from 1.11% to 4.58% [1]. This contrasts with the unvalidated performance of alternative internal standards, where precision and accuracy are not guaranteed and may fall outside acceptable limits.

Prostacyclin Bioanalysis LC-MS/MS Method Validation Ischemia-Reperfusion

Superior Accuracy of LC-MS/MS with 6-keto PGF1α-d4 vs. Immunoassay Methods

A direct comparison of analytical methodologies for 6-keto PGF1α reveals a stark difference in quantitative accuracy. While radioimmunoassays (RIA) can overestimate levels by approximately 10-fold compared to GC-MS, the use of 6-keto PGF1α-d4 as an internal standard in LC-MS/MS workflows provides the necessary selectivity to avoid this cross-reactivity [1]. This is because the deuterated internal standard co-elutes with the analyte, enabling precise correction for matrix effects and sample preparation losses, a feature absent in ELISA or RIA methods.

Oxylipins Prostacyclin ELISA LC-MS/MS Analytical Selectivity

Critical Role of Deuterium Incorporation in Mitigating Matrix Effects

Analysis of eicosanoids in complex matrices like urine is plagued by profound matrix effects that can cause up to a 50% loss of signal. The accuracy of deuterated structural analogues as internal standards is critically dependent on the number and position of incorporated deuterium atoms [1]. 6-keto PGF1α-d4, with its four strategically placed deuterium atoms, is designed to co-elute with the native analyte, thereby normalizing these matrix effects. In contrast, the use of non-deuterated internal standards or those with different labeling patterns may not compensate equally, leading to biased quantification.

Matrix Effects Lipidomics Urinalysis LC-ESI-MS/MS Eicosanoids

Demonstrated Performance in Quantitative Bioanalysis of PGI2 Metabolites

A validated LC/MS/MS method for 6-keto PGF1α in human urine and plasma employed 6-keto PGF1α-d4 as the internal standard, achieving the necessary sensitivity and selectivity for clinical research applications. The method allowed for the quantification of endogenous 6-keto PGF1α, reporting mean urinary concentrations of 92 ± 51 pg/mL (or 168 ± 91 pg/mg creatinine) and mean plasma concentrations of 1.9 ± 0.8 pg/mL in healthy volunteers [1]. This successful implementation in a peer-reviewed method establishes a performance benchmark that is not available for untested or alternative internal standards.

Prostacyclin PGI2 Urinalysis Plasma LC/MS/MS

High-Impact Research Applications for 6-keto Prostaglandin F1α-d4


Quantitative LC-MS/MS Profiling of Prostacyclin Biosynthesis in Cardiovascular and Inflammatory Disease Models

In studies investigating the role of prostacyclin (PGI2) in conditions such as atherosclerosis, thrombosis, or acute lung injury, 6-keto PGF1α-d4 is essential for the accurate LC-MS/MS quantification of its stable metabolite, 6-keto PGF1α. The compound's high purity and 4-Da mass shift enable precise normalization of sample preparation losses and matrix effects, as demonstrated in validated methods for human plasma and urine [1]. This is critical for generating reliable dose-response relationships for PGI2-modulating drugs or genetic interventions, where overestimation by immunoassays could confound results [2].

Pharmacokinetic and Pharmacodynamic Studies of Prostacyclin Analogs

For preclinical and clinical research involving prostacyclin analogs like treprostinil, 6-keto PGF1α-d4 serves as a robust internal standard for measuring changes in endogenous 6-keto PGF1α levels as a pharmacodynamic biomarker. As shown in a recent validated method, its use in LC-MS/MS workflows yields assay precision and accuracy that are compliant with FDA bioanalytical method validation guidelines, making it suitable for studies intended to support regulatory submissions [3]. This application ensures that observed changes in prostacyclin metabolism are accurately quantified and attributed to the drug's effect.

Oxylipin Lipidomics in Biomarker Discovery for Asthma and Metabolic Syndrome

In comprehensive oxylipin profiling studies using LC-MS/MS, 6-keto PGF1α-d4 is a key component of the internal standard mixture for accurate quantification of the prostacyclin pathway. The use of true deuterated structural analogues is critical to mitigate profound matrix effects, particularly in complex samples like urine, where signal suppression can exceed 50% [4]. This enables the reliable detection of subtle, disease-related alterations in PGI2 metabolism, facilitating biomarker discovery and validation efforts in respiratory and metabolic diseases.

Method Development and Validation for Clinical Research Laboratories

For laboratories developing new LC-MS/MS assays for 6-keto PGF1α, 6-keto PGF1α-d4 is the definitive internal standard. Its established performance in published methods for urine and plasma provides a validated starting point, reducing method development time and ensuring robust, reproducible quantification of this challenging, low-abundance analyte [1]. This is a critical procurement consideration for core facilities and clinical research units aiming to establish high-quality lipidomics or eicosanoid analysis services.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-keto Prostaglandin F1α-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.